molecular formula C6H14MgO2 B13824657 Magnesium n-propoxide

Magnesium n-propoxide

Cat. No.: B13824657
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
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Description

Magnesium n-propoxide is an organometallic compound with the chemical formula C6H14MgO2. It is a white, hygroscopic solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a catalyst or reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium n-propoxide can be synthesized through the reaction of magnesium with n-propanol. The process typically involves heating magnesium turnings in n-propanol under reflux conditions until the reaction is complete. The reaction can be represented as follows: [ \text{Mg} + 2 \text{C3H7OH} \rightarrow \text{Mg(OCH2CH2CH3)2} + \text{H2} ]

Industrial Production Methods: Industrial production of this compound often involves the use of magnesium methoxide as an intermediate. Magnesium methoxide is first synthesized by reacting magnesium with methanol. The resulting magnesium methoxide is then reacted with n-propanol to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Magnesium n-propoxide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with halides to form alkoxides.

    Hydrolysis: It reacts with water to form magnesium hydroxide and n-propanol.

    Alcoholysis: It can react with other alcohols to form different magnesium alkoxides.

Common Reagents and Conditions:

    Halides: Used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Alcohols: Used in alcoholysis reactions.

Major Products Formed:

    Magnesium Hydroxide: Formed during hydrolysis.

    Different Magnesium Alkoxides: Formed during alcoholysis.

Scientific Research Applications

Magnesium n-propoxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which magnesium n-propoxide exerts its effects involves its ability to act as a Lewis base. It can donate electron pairs to electrophilic species, facilitating various chemical reactions. The compound’s reactivity is attributed to the presence of the magnesium-oxygen bond, which can interact with other molecules to form new products .

Comparison with Similar Compounds

    Magnesium Methoxide: Similar in structure but uses methanol instead of n-propanol.

    Magnesium Ethoxide: Uses ethanol instead of n-propanol.

    Magnesium Butoxide: Uses butanol instead of n-propanol

Uniqueness: Magnesium n-propoxide is unique due to its specific reactivity with n-propanol, which can lead to different reaction pathways and products compared to its analogs. Its specific applications in organic synthesis and industrial processes also set it apart from other magnesium alkoxides.

Properties

Molecular Formula

C6H14MgO2

Molecular Weight

142.48 g/mol

IUPAC Name

magnesium;propan-1-olate

InChI

InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2

InChI Key

WNJYXPXGUGOGBO-UHFFFAOYSA-N

Canonical SMILES

CCC[O-].CCC[O-].[Mg+2]

Origin of Product

United States

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